4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole 4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2549050-93-1
VCID: VC11849728
InChI: InChI=1S/C15H16F3N3O2S/c1-11-6-19-20(7-11)8-12-9-21(10-12)24(22,23)14-5-3-2-4-13(14)15(16,17)18/h2-7,12H,8-10H2,1H3
SMILES: CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Molecular Formula: C15H16F3N3O2S
Molecular Weight: 359.4 g/mol

4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole

CAS No.: 2549050-93-1

Cat. No.: VC11849728

Molecular Formula: C15H16F3N3O2S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole - 2549050-93-1

Specification

CAS No. 2549050-93-1
Molecular Formula C15H16F3N3O2S
Molecular Weight 359.4 g/mol
IUPAC Name 4-methyl-1-[[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]methyl]pyrazole
Standard InChI InChI=1S/C15H16F3N3O2S/c1-11-6-19-20(7-11)8-12-9-21(10-12)24(22,23)14-5-3-2-4-13(14)15(16,17)18/h2-7,12H,8-10H2,1H3
Standard InChI Key DXHMZNWZECFRCP-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F

Introduction

The compound 4-methyl-1-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic molecule that combines several functional groups, including a pyrazole ring, an azetidine ring, and a benzenesulfonyl group. This compound is not directly mentioned in the provided search results, so the information will be based on general principles of organic chemistry and related compounds.

Synthesis

The synthesis of such a compound would likely involve multiple steps, including:

  • Formation of the pyrazole ring: This could involve condensation reactions between suitable precursors.

  • Introduction of the azetidine ring: This might involve nucleophilic substitution or ring closure reactions.

  • Attachment of the benzenesulfonyl group: This could be achieved through sulfonylation reactions using a suitable sulfonyl chloride, such as 4-(trifluoromethyl)benzenesulfonyl chloride .

Related Compounds

Related compounds, such as 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine, have been studied for their chemical properties and potential applications . These compounds often exhibit interesting pharmacological profiles due to their unique structural features.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightPotential Biological Activity
4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amineC8H7F3N4S248.23 g/molPotential pharmacological activities
4-(Trifluoromethyl)benzenesulfonyl chlorideC7H5ClF3O2S233.62 g/molUsed in synthesis of sulfonamides

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